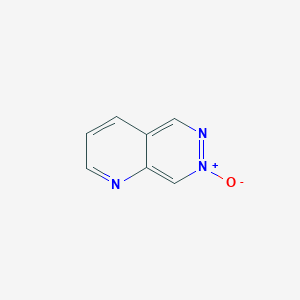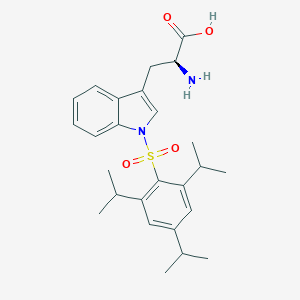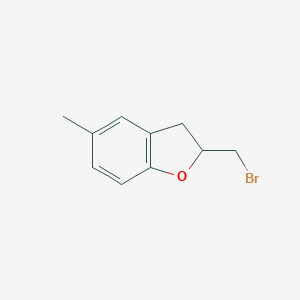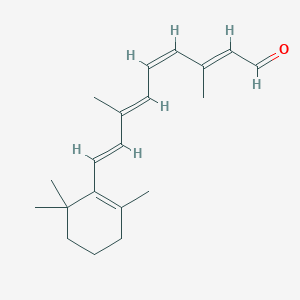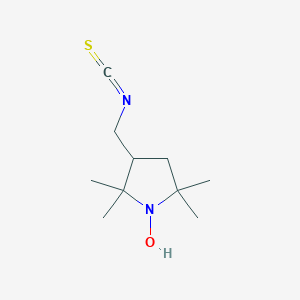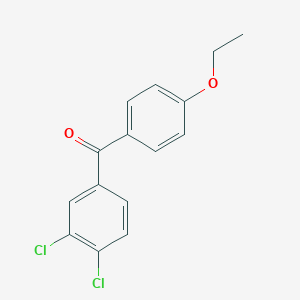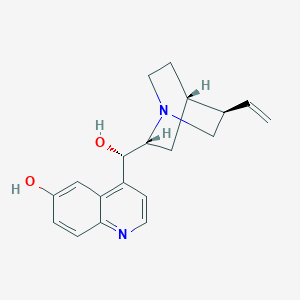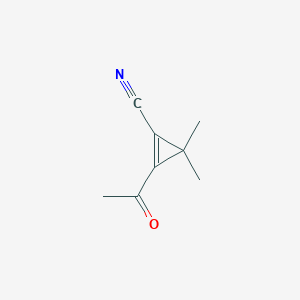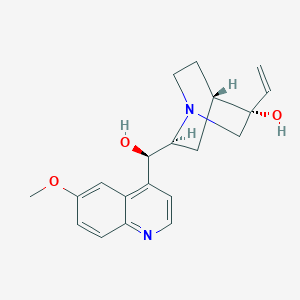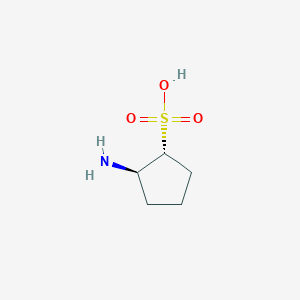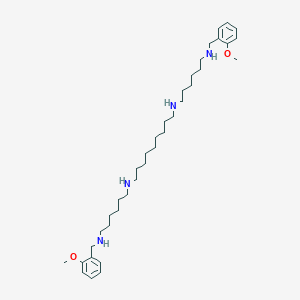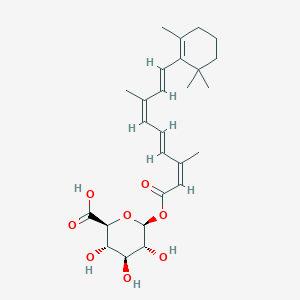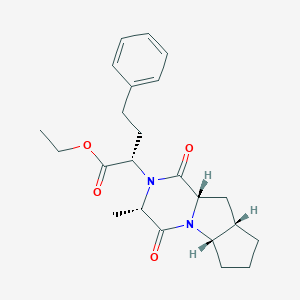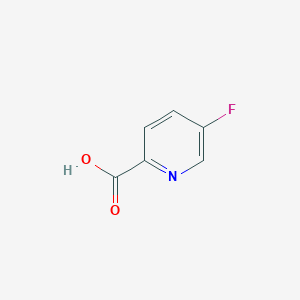
5-氟吡啶-2-羧酸
概述
描述
Synthesis Analysis
The synthesis of compounds related to 5-fluoropyridine-2-carboxylic acid involves various chemical routes. Chen Ying-qi (2008) proposed a novel synthesis route of 2-amino-5-fluoropyridine, which is an important intermediate for the synthesis of LBM415, by using 2-aminopyridine as raw material through a series of chemical reactions including nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, aiming to improve yield and purity compared to previous methods (Chen Ying-qi, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-fluoropyridine-2-carboxylic acid can be analyzed through crystallography and computational studies. Jinqui Qin (2011) investigated the co-crystallization of 5-fluoroisophthalic acid with 4,4′-bipyridine, revealing a wave-like tape motif in the crystal structure via intermolecular hydrogen bonds (Jinqui Qin, 2011).
Chemical Reactions and Properties
The chemical reactions of 5-fluoropyridine-2-carboxylic acid derivatives often involve fluorination, diazotization, and nucleophilic substitution. The Balz-Schiemann reaction is a notable method for fluorination, as discussed by J. Matsumoto et al. (1984), providing a pathway to various fluorinated pyridines, which are crucial in the synthesis of antibacterial agents such as enoxacin (J. Matsumoto et al., 1984).
科学研究应用
Environmental Chemistry
- Application : 5-fluoropyridine-2-carboxylic Acid is used in the determination of residues of florpyrauxifen-benzyl and its metabolites in compost .
- Method : The residues were extracted from compost by shaking with acetonitrile/0.1N hydrochloric acid, centrifuging, and then decanting into a separate container containing rOQ QuEChERS (EN Method). After a portion of the organic layer was aliquoted, internal standard was added and the sample was taken to near dryness. Then, N HCl was added and the sample was incubated for an hour at 80°C. Ethyl acetate was added and the sample was transferred to a Supel QuE Z-Sep tube .
- Results : The method was validated over the concentration range of 0.15 – 7.5 ng/g for XDE-848 BE, 0.45 – 22.5 ng/g for X11438848, and 9.0 – 450 ng/g for X11966341 with validated limits of quantitation of 0.15 ng/g, 0.45 ng/g, and 9.0 ng/g, respectively .
Material Science
- Application : 5-fluoropyridine-2-carboxylic Acid is used in the synthesis of furan-based porous polyamide (FPPA-1 and -2) for the removal of Hg2+ from water systems .
- Method : FPPA-1 (-2) were characterized by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS). The effects of pH, dosage, contact time, temperature and concentration on the adsorption of Hg2+ were systematically investigated .
- Results : The pseudo-second-order kinetics and the Langmuir isotherm model are in better agreement with the experimental data, and the maximum adsorption capacity is 460 mg g-1. Thermodynamically, the adsorption of Hg2+ is a spontaneous adsorption process .
Polymer Synthesis
- Application : 2,5-Furandicarboxylic Acid, which can be synthesized from 5-fluoropyridine-2-carboxylic Acid, is used as a polymer precursor .
- Method : The synthesis of 2,5-Furandicarboxylic Acid involves the valorization of lignocellulosic materials, which can be derived from agricultural and food waste streams .
- Results : The U.S. Department of Energy designated 2,5-furandicarboxylic acid (FDCA) as one of the “Top Value-Added Chemicals from Biomass” .
Bioanalysis
- Application : 5-Fluoropyridine-3-carboxylic Acid is used in the hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents .
- Method : The method involves the use of hydrophobic chromatography .
- Results : The results of the bioanalysis are not specified in the source .
Synthesis of Antidepressant Molecules
- Application : 5-fluoropyridine-2-carboxylic Acid is used in the synthesis of antidepressant molecules .
- Method : The synthesis of antidepressant molecules involves metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : The synthesis of antidepressant molecules has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Synthesis of Fluorinated Quinolines
- Application : 5-fluoropyridine-2-carboxylic Acid is used in the synthesis of fluorinated quinolines .
- Method : The synthesis of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results : Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFIIQGMVKDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376533 | |
| Record name | 5-fluoropyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoropyridine-2-carboxylic Acid | |
CAS RN |
107504-08-5 | |
| Record name | 5-Fluoropyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107504-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-fluoropyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



